4-Ethyl-3-hydroxybenzenesulfonamide
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Overview
Description
4-Ethyl-3-hydroxybenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. These compounds have diverse applications in medicinal chemistry, particularly as antimicrobial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-3-hydroxybenzenesulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-ethylphenol with chlorosulfonic acid to form 4-ethyl-3-hydroxybenzenesulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the desired sulfonamide .
Industrial Production Methods
In industrial settings, the synthesis of sulfonamides often involves the use of microwave irradiation to enhance reaction rates and yields. For example, the combination of hydrogen peroxide and thionyl chloride can be used to convert thiol derivatives to sulfonyl chlorides, which are then reacted with amines to form sulfonamides .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or amines are often employed.
Major Products Formed
Oxidation: Formation of 4-ethyl-3-oxobenzenesulfonamide.
Reduction: Formation of 4-ethylbenzenesulfonic acid.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
4-Ethyl-3-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and its role in inhibiting bacterial growth.
Medicine: Explored for its potential use in developing new drugs, particularly as antimicrobial agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial DNA synthesis, leading to bacteriostatic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.
Uniqueness
4-Ethyl-3-hydroxybenzenesulfonamide is unique due to its specific structural features, such as the ethyl and hydroxyl groups, which may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
4-ethyl-3-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-2-6-3-4-7(5-8(6)10)13(9,11)12/h3-5,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
XMUXNFGWTBDFMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
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